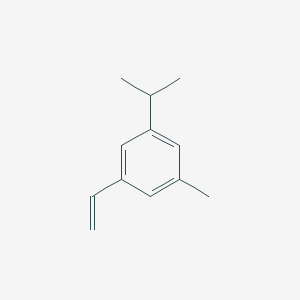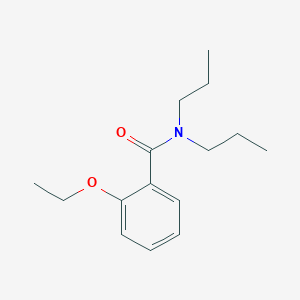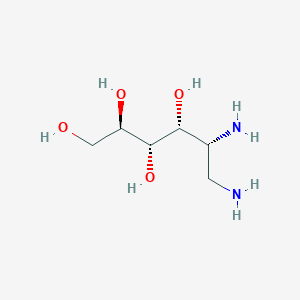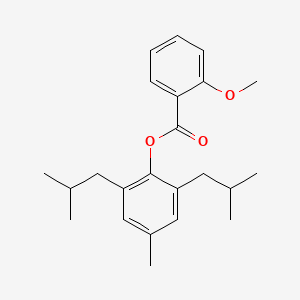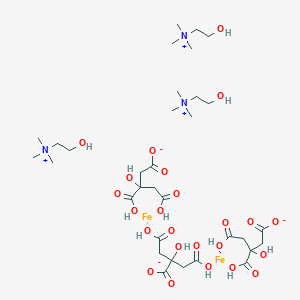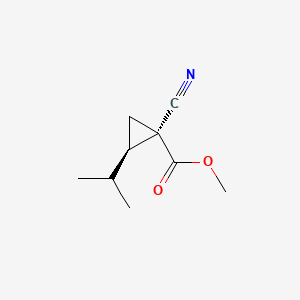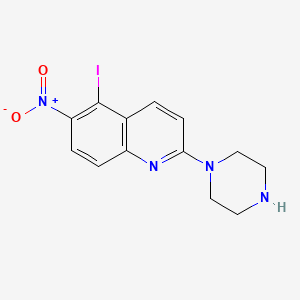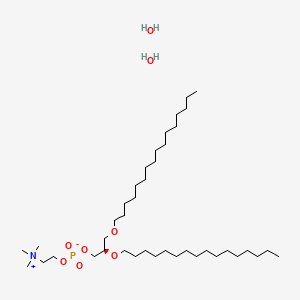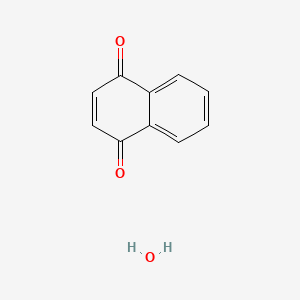
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- is a complex organic compound that features a cyclohexanone ring substituted with a nitro-phenazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- typically involves the reaction of cyclohexanone with nitrostyrene under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide, and the reaction is carried out under an inert atmosphere, such as argon, at room temperature for an extended period . The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenazinylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenazinylidene derivatives.
Scientific Research Applications
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenazinylidene group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-nitro-: Similar structure but lacks the phenazinylidene group.
Phenazine derivatives: Compounds with similar phenazinylidene groups but different substituents.
Uniqueness
Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- is unique due to the combination of the cyclohexanone ring and the nitro-phenazinylidene group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
21589-32-2 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(2-nitrophenazin-1-yl)cyclohexen-1-ol |
InChI |
InChI=1S/C18H15N3O3/c22-16-8-4-1-5-11(16)17-15(21(23)24)10-9-14-18(17)20-13-7-3-2-6-12(13)19-14/h2-3,6-7,9-10,22H,1,4-5,8H2 |
InChI Key |
OHSPVDSNSKEFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C2=C(C=CC3=NC4=CC=CC=C4N=C32)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


